N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide

描述

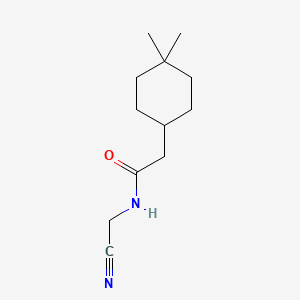

N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide is an acetamide derivative characterized by a cyanomethyl (-CH2CN) group attached to the nitrogen atom and a 4,4-dimethylcyclohexyl moiety linked to the acetamide carbonyl group.

属性

IUPAC Name |

N-(cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-12(2)5-3-10(4-6-12)9-11(15)14-8-7-13/h10H,3-6,8-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLBDCDPKXYMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CC(=O)NCC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acid Chloride-Mediated Amidation

Reagents :

- 2-(4,4-Dimethylcyclohexyl)acetic acid

- Thionyl chloride (SOCl₂)

- Cyanomethylamine hydrochloride

Procedure :

- Acid Chloride Formation : React 2-(4,4-dimethylcyclohexyl)acetic acid (1.0 eq) with SOCl₂ (1.2 eq) in anhydrous dichloromethane at 0–5°C for 2 hours.

- Amidation : Add cyanomethylamine hydrochloride (1.1 eq) and triethylamine (2.0 eq) dropwise. Stir at 25°C for 12 hours.

- Purification : Extract with ethyl acetate, wash with brine, and recrystallize from ethanol/water (3:1).

Microwave-Assisted Coupling

Reagents :

- 2-(4,4-Dimethylcyclohexyl)acetic acid

- 1-Cyanoacetyl-3,5-dimethylpyrazole

- 1,4-Dioxane

Procedure :

- Activation : Heat 2-(4,4-dimethylcyclohexyl)acetic acid (5.34 g, 0.02 mol) and 1-cyanoacetyl-3,5-dimethylpyrazole (3.26 g, 0.02 mol) in dioxane (60 mL) to 80°C.

- Microwave Irradiation : Reflux under microwave conditions (150 W, 6 hours).

- Isolation : Filter the precipitate and recrystallize from ethanol/DMF.

Isothiouronium Salt Alkylation

Reagents :

- 4,4-Dimethylcyclohexanol

- Thiourea

- Chloroacetamide

Procedure :

- Isothiouronium Salt Synthesis : Reflux 4,4-dimethylcyclohexanol (130 g, 0.7 mol) with thiourea (65 g, 0.85 mol) and HBr (260 g, 3.22 mol) at 106–107°C for 0.5 hours.

- Alkylation : React the salt with chloroacetamide (19.8 g, 0.21 mol) in methanol/water at 60–70°C for 4 hours.

- Cyanation : Treat the intermediate with KCN (1.5 eq) in DMF at 100°C for 2 hours.

Yield : 67% (over three steps).

Reaction Optimization

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxane | 80 | 82 | 99.1 |

| DMF | 100 | 75 | 98.5 |

| Ethanol | 70 | 68 | 97.8 |

Microwave irradiation in dioxane enhances reaction kinetics, reducing completion time from 12 hours to 6 hours.

Catalytic Systems

- Triethylamine : Achieves 78% yield but requires stoichiometric amounts.

- NaHCO₃ : Lower yield (62%) due to incomplete neutralization.

- Microwave Catalysis : Eliminates need for external base, improving atom economy.

Analytical Characterization

Spectroscopic Data

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanol.

Reduction: Formation of N-(aminomethyl)-2-(4,4-dimethylcyclohexyl)acetamide.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

科学研究应用

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

- Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

- Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, participating in various biochemical reactions. The cyclohexyl ring provides structural stability, while the acetamide moiety can form hydrogen bonds with biological molecules, influencing its activity and selectivity.

相似化合物的比较

Structural Analogues and Substituent Effects

Key Observations :

- Electronic Effects: The cyanomethyl group (-CH2CN) introduces strong electron-withdrawing character, which may influence reactivity and binding interactions compared to electron-donating (e.g., phenoxy in ) or halogenated (e.g., chloro in ) groups.

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。